molecular formula C14H25NO3 B11774701 tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B11774701
M. Wt: 255.35 g/mol
InChI Key: BEUWVRDRRLOEPZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether

    Substitution: Alkyl halides in the presence of a base

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate
  • tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Uniqueness

tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[331]nonane-9-carboxylate is unique due to its specific combination of functional groups and bicyclic structure

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate

InChI

InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3

InChI Key

BEUWVRDRRLOEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CO

Origin of Product

United States

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